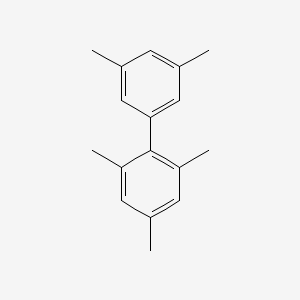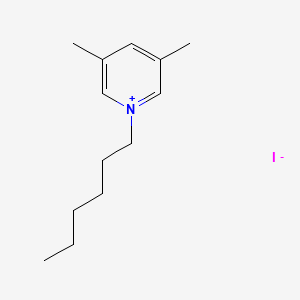
1-Hexyl-3,5-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3,5-dimethylpyridin-1-ium iodide is a pyridinium salt with a hexyl group and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-3,5-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3,5-dimethylpyridine with 1-iodohexane in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridinium salts.
Oxidation: The major product is the N-oxide derivative.
Reduction: The primary product is the corresponding pyridine derivative.
Scientific Research Applications
1-Hexyl-3,5-dimethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as an ionic liquid in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-hexyl-3,5-dimethylpyridin-1-ium iodide involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis and death. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexyl-3-methylimidazolium iodide
- 1-Hexyl-2,3,5-trimethylpyridinium iodide
- 1-Iodohexane
Uniqueness
1-Hexyl-3,5-dimethylpyridin-1-ium iodide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .
Properties
CAS No. |
88477-54-7 |
|---|---|
Molecular Formula |
C13H22IN |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
1-hexyl-3,5-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-4-5-6-7-8-14-10-12(2)9-13(3)11-14;/h9-11H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YYQMWWBPXPPJOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC(=CC(=C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


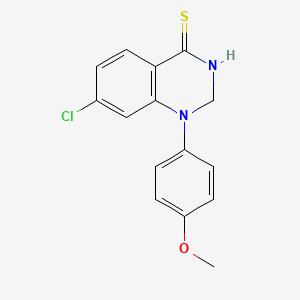
![5-[3-(4-Ethylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14392660.png)
![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)
![2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14392673.png)
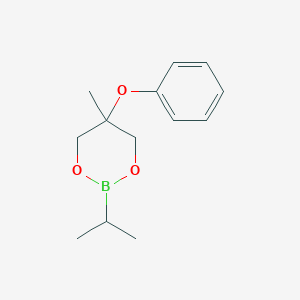
![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
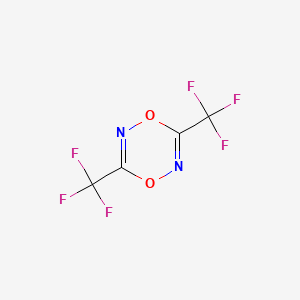
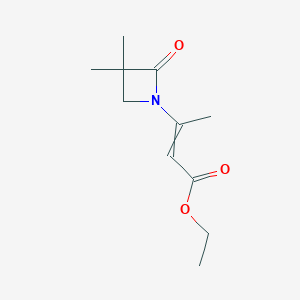
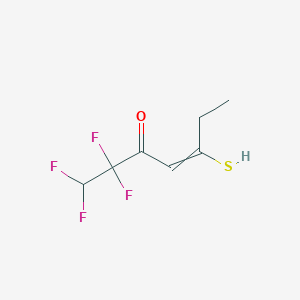
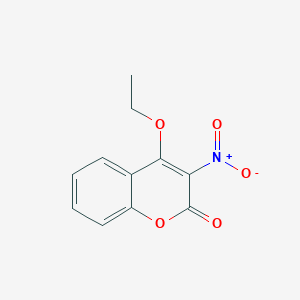
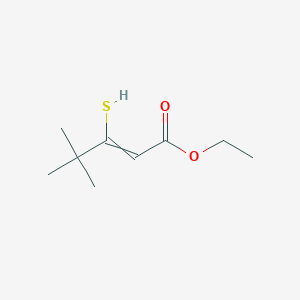
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
